2,6-Dimethylbenzofuran-5-ol

Regiochemistry Synthetic intermediate Structure-activity relationship

2,6-Dimethylbenzofuran-5-ol (CAS 16162-66-6) is a C10H10O2 benzofuran derivative (MW 162.18 g/mol) bearing methyl substituents at the 2- and 6-positions flanking a phenolic 5-OH group. The benzofuran scaffold is a privileged structure in medicinal chemistry, with the 5-hydroxybenzofuran subclass specifically recognized for antioxidant, antifungal, and hypoxia-inducible factor (HIF) pathway modulatory activities.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 16162-66-6
Cat. No. B093255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylbenzofuran-5-ol
CAS16162-66-6
Synonyms5-Benzofuranol, 2,6-dimethyl-
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(O2)C)C=C1O
InChIInChI=1S/C10H10O2/c1-6-3-10-8(5-9(6)11)4-7(2)12-10/h3-5,11H,1-2H3
InChIKeyVFRIOPXORYFGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylbenzofuran-5-ol (CAS 16162-66-6) – Chemical Identity, Scaffold Class, and Procurement Significance


2,6-Dimethylbenzofuran-5-ol (CAS 16162-66-6) is a C10H10O2 benzofuran derivative (MW 162.18 g/mol) bearing methyl substituents at the 2- and 6-positions flanking a phenolic 5-OH group . The benzofuran scaffold is a privileged structure in medicinal chemistry, with the 5-hydroxybenzofuran subclass specifically recognized for antioxidant, antifungal, and hypoxia-inducible factor (HIF) pathway modulatory activities [1]. This compound serves as a high-purity research standard and versatile synthetic intermediate for constructing more complex heterocyclic systems targeting the HIF signaling cascade .

Why 2,6-Dimethylbenzofuran-5-ol Cannot Be Interchanged with Other Dimethylbenzofuran-5-ol Regioisomers


In the benzofuran-5-ol series, the position of methyl substituents on the benzofuran core critically determines electronic environment, steric hindrance around the phenolic OH, and consequently hydrogen-atom-donating ability, enzyme binding, and metabolic stability . Regioisomers such as 3,6-dimethylbenzofuran-5-ol (CAS 59211-24-4) and 2,3-dimethylbenzofuran-5-ol differ markedly in the spatial relationship between the methyl groups and the reactive 5-OH, altering O–H bond dissociation enthalpy (BDE)—a key thermodynamic driver of radical-scavenging potency [1]. Furthermore, the 2,6-disubstitution pattern is explicitly exploited in neuroprotective benzofuran-3-one analogues where the 2- and 6-positions are critical pharmacophoric features for activity against cerebral ischemia/reperfusion injury [2]. Simple procurement of any benzofuran-5-ol based solely on core scaffold similarity therefore risks selecting a compound with substantially different biological performance.

Quantitative Differentiation Evidence for 2,6-Dimethylbenzofuran-5-ol Versus Closest Analogs


Regioisomeric Selectivity: 2,6-Dimethyl vs. 3,6-Dimethyl Substitution Pattern Directs Synthetic and Biological Outcomes

The 2,6-dimethyl substitution pattern in 2,6-dimethylbenzofuran-5-ol (CAS 16162-66-6) places both methyl groups in immediate proximity to the furan oxygen (position 2) and ortho to the phenolic OH (position 6), whereas its regioisomer 3,6-dimethylbenzofuran-5-ol (CAS 59211-24-4) carries the first methyl at the 3-position, adjacent to the furan oxygen but more remote from the 5-OH . This positional difference alters the compound's utility as a synthetic intermediate: the 2,6-dimethyl pattern is specifically relevant for constructing 2,6-disubstituted benzofuran-3-one analogues with demonstrated neuroprotective efficacy, where the 2-substituent is an essential pharmacophoric element [1]. No equivalent neuroprotective application has been reported for the 3,6-dimethyl regioisomer.

Regiochemistry Synthetic intermediate Structure-activity relationship

Antioxidant Potency: Dimethylated Benzofurans Outperform Monomethylated and Unsubstituted Analogues in DPPH and ORAC Assays

In a systematic SAR study of 34 benzofuran derivatives, dimethylated compounds as a class exhibited superior antioxidant activity compared to monomethylated analogues. The representative dimethylated benzofuran MBF1 achieved a DPPH IC50 of 13.38 ± 0.08 μM and an ORAC Trolox equivalence of 9.20, representing the most potent antioxidant profile within the evaluated series [1]. By class-level inference, 2,6-dimethylbenzofuran-5-ol, bearing two electron-donating methyl groups that lower the O–H bond dissociation enthalpy (BDE)—a trend confirmed by DFT calculations on methylated 2-phenylbenzofurans [2]—is expected to exhibit similarly enhanced radical-scavenging relative to monomethylated or unsubstituted benzofuran-5-ol (CAS 13196-10-6), for which no comparable antioxidant potency data have been reported.

Antioxidant DPPH assay ORAC assay Dimethylation effect

Antifungal Activity: Benzofuran-5-ol Pharmacophore Confers Broad-Spectrum Activity Against Clinically Relevant Fungi

The benzofuran-5-ol pharmacophore, with a free hydroxyl at position 5, has been validated as essential for antifungal activity. Ryu et al. (2010) demonstrated that multiple benzofuran-5-ol derivatives exhibit in vitro activity against Candida spp., Aspergillus spp., and Cryptococcus neoformans, with MIC values ranging from 1.6 to 12.5 μg/mL for the most active congeners [1]. By contrast, 2,6-dimethylbenzofuran (CAS 74-20-4), which lacks the 5-OH group, has no reported antifungal activity and functions primarily as a floral volatile . This demonstrates that the 5-OH is a non-negotiable structural feature; within the 5-ol subclass, the 2,6-dimethyl substitution may further modulate potency and spectrum through lipophilicity and electronic effects.

Antifungal Candida Aspergillus Cryptococcus neoformans MIC

Xanthine Oxidase Inhibition: Benchmarking Against the Most Potent Natural Benzofuran-5-ol Antioxidant

Among natural benzofuran-5-ols, 7-methoxy-2,3-dimethylbenzofuran-5-ol—isolated from Malbranchea cinnamomea—has demonstrated potent xanthine oxidase inhibition with an IC50 of 9.8 μM and horse radish peroxidase inhibition with an IC50 of 7.5 μM [1]. While 2,6-dimethylbenzofuran-5-ol itself has not been directly assayed against xanthine oxidase, its structural features (two methyl groups flanking a free 5-OH) position it as a simplified, synthetically accessible analogue of this natural product. The absence of the 7-methoxy group in 2,6-dimethylbenzofuran-5-ol may reduce potency but offers advantages in synthetic tractability and lower molecular complexity for hit-to-lead optimization . By contrast, unsubstituted benzofuran-5-ol lacks the electron-donating methyl substituents that DFT studies show lower BDE and enhance radical-scavenging kinetics [2].

Xanthine oxidase Antioxidant Enzyme inhibition Natural product benchmark

HIF Pathway Targeting: Benzofuran Scaffold Is a Privileged Chemotype for Hypoxia-Dependent Cancer Programs

The benzofuran scaffold has been validated as a privileged structure for targeting the hypoxia-inducible factor (HIF) pathway. Specific benzofuran derivatives have demonstrated HIF-1 transcriptional inhibition with IC50 values as low as 6.76 nM (moracin O, a 2-arylbenzofuran) and 12.5 μM in MCF-7 breast cancer cells . 2,6-Dimethylbenzofuran-5-ol is explicitly cited as a building block for designing small-molecule inhibitors targeting the HIF signaling cascade . Its synthetic accessibility, combined with the presence of the 5-OH handle for further derivatization and the 2,6-dimethyl substitution that modulates lipophilicity and metabolic stability, makes it a strategically advantageous starting point relative to benzofuran scaffolds lacking the hydroxyl or bearing alternative substitution patterns .

HIF-1α Hypoxia Cancer Angiogenesis

Procurement-Guiding Application Scenarios for 2,6-Dimethylbenzofuran-5-ol (CAS 16162-66-6)


Neuroprotective Agent Development Targeting Cerebral Ischemia/Reperfusion Injury

Based on the demonstrated efficacy of 2,6-disubstituted benzofuran-3-one analogues in improving cerebral ischemia/reperfusion injury through neuroprotective and antioxidative mechanisms [1], 2,6-dimethylbenzofuran-5-ol is the preferred synthetic precursor for constructing this pharmacophore class. The 2,6-dimethyl pattern matches the substitution requirements of the active chemotype, and selecting this specific isomer is essential for maintaining the structure-activity relationship validated in the 2023 study. The 3,6-dimethyl or other regioisomers are not suitable substitutes, as they lack the critical 2-substituent required for neuroprotective activity.

Antioxidant Screening and Oxidative Stress Model Development

Dimethylated benzofurans have been shown to exhibit superior DPPH radical-scavenging (IC50 = 13.38 ± 0.08 μM for lead compound MBF1) and ORAC activity (Trolox equivalence 9.20) compared to monomethylated analogues [2]. 2,6-Dimethylbenzofuran-5-ol, as a dimethylated benzofuran-5-ol, is expected to demonstrate enhanced antioxidant potency relative to unsubstituted benzofuran-5-ol, driven by the electron-donating methyl groups that lower O–H bond dissociation enthalpy [3]. This makes it the rational choice for laboratories establishing antioxidant screening cascades or investigating oxidative stress mechanisms.

HIF-1α Inhibitor Discovery for Hypoxia-Driven Cancers

The benzofuran scaffold is a privileged chemotype for HIF-1 pathway inhibition, with validated inhibitors achieving nanomolar potency (e.g., moracin O, HIF-1 IC50 = 6.76 nM) . 2,6-Dimethylbenzofuran-5-ol is explicitly positioned as a building block for designing novel small-molecule HIF pathway inhibitors . Its free 5-OH group serves as a derivatization handle for introducing pharmacophoric elements, while the 2,6-dimethyl groups modulate lipophilicity—a parameter shown to influence benzofuran-based inhibitor potency [4]. Procurement of this specific isomer, rather than alternative benzofuran-5-ol regioisomers, ensures compatibility with the HIF-targeting medicinal chemistry workflow.

Antifungal Lead Optimization Starting from the Benzofuran-5-ol Pharmacophore

Benzofuran-5-ol derivatives have demonstrated broad-spectrum in vitro antifungal activity against Candida, Aspergillus, and Cryptococcus neoformans with MIC values ranging from 1.6 to 12.5 μg/mL [5]. 2,6-Dimethylbenzofuran-5-ol provides the essential 5-OH pharmacophore while offering two methyl substituents that can be exploited for SAR exploration around antifungal potency and selectivity. Critically, 2,6-dimethylbenzofuran lacking the 5-OH shows no antifungal activity , confirming that the hydroxyl group is indispensable. Researchers initiating antifungal benzofuran programs should therefore select the 5-ol variant.

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